Benztropine mesylate Benztropine mesylate Benztropine Mesylate is a synthetic antiparkinson tertiary amine structurally related to atropine, Benztropine Mesylate acts as a central muscarinic antagonist and inhibits dopamine uptake. With antihistaminic and local anesthetic properties as well, it is indicated for symptomatic relief of parkinsonism and drug-induced extrapyramidal reactions. (NCI04)
A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
Brand Name: Vulcanchem
CAS No.: 132-17-2
VCID: VC0520935
InChI: InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
SMILES: CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Molecular Formula: C22H29NO4S
Molecular Weight: 403.5 g/mol

Benztropine mesylate

CAS No.: 132-17-2

Cat. No.: VC0520935

Molecular Formula: C22H29NO4S

Molecular Weight: 403.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benztropine mesylate - 132-17-2

CAS No. 132-17-2
Molecular Formula C22H29NO4S
Molecular Weight 403.5 g/mol
IUPAC Name 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid
Standard InChI InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
Standard InChI Key CPFJLLXFNPCTDW-UHFFFAOYSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Canonical SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Appearance White to light yellow crystalline powder.

Chemical and Physical Properties

Molecular Architecture and Structural Features

Benztropine mesylate consists of a tropane alkaloid backbone fused with a diphenylmethoxy group, forming a bicyclic structure (8-azabicyclo[3.2.1]octane) linked to a methanesulfonate counterion . The compound's crystalline form appears as a white to beige powder with a melting point of 135°C . Its solubility profile reveals broad compatibility with polar and nonpolar solvents:

  • Water: 81 mg/mL at 25°C

  • Ethanol: 81 mg/mL at 25°C

  • Dimethyl sulfoxide (DMSO): 50 mg/mL at 25°C

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight403.53 g/mol
LogP (Partition Coefficient)4.96 (estimated)
Protein Binding95%
Storage Conditions2–8°C under inert atmosphere

The methanesulfonate moiety enhances aqueous solubility, facilitating both oral and parenteral administration . X-ray diffraction studies confirm the endo configuration of the tropane ring, which optimizes receptor binding affinity .

Pharmacological Mechanism of Action

Dual Receptor Modulation

Benztropine mesylate exerts its therapeutic effects through three primary mechanisms:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Selective inhibition of M1 receptors in the striatum (K<sub>i</sub> = 0.59 nM in rat models) counteracts acetylcholine hyperactivity, restoring dopamine-acetylcholine balance in Parkinsonian syndromes .

  • Dopamine Transporter (DAT) Inhibition: Competitive blockade of presynaptic dopamine reuptake (K<sub>i</sub> = 160 nM) potentiates dopaminergic neurotransmission, particularly in nigrostriatal pathways .

  • Histamine H1 Receptor Antagonism: Secondary antihistaminic activity contributes to sedation and mitigates extrapyramidal symptoms induced by neuroleptics .

Table 2: Receptor Affinity Profile

TargetActionPotency (K<sub>i</sub>)Clinical Relevance
M1 mAChRAntagonist0.59 nMParkinsonism management
DATInhibitor160 nMDopaminergic enhancement
H1 ReceptorAntagonist84 nMSedation, EPS mitigation

In vivo studies demonstrate a 50% inhibition of dopamine reuptake at plasma concentrations of 2.5 ng/mL , aligning with therapeutic serum levels observed in clinical practice .

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration of a 1.5 mg dose, benztropine mesylate achieves peak plasma concentrations (C<sub>max</sub>) of 2.5 ng/mL within 7 hours, exhibiting 29% oral bioavailability due to first-pass metabolism . Intramuscular injection bypasses hepatic metabolism, yielding rapid onset within 30 minutes . The drug distributes widely, with a volume of distribution (V<sub>d</sub>) of 12–30 L/kg, reflecting extensive tissue penetration .

Metabolism and Elimination

Hepatic biotransformation involves three primary pathways:

  • N-Oxidation: Generates polar metabolites excreted renally

  • N-Dealkylation: Produces norbenztropine, an active metabolite

  • Ring Hydroxylation: Forms glucuronide conjugates eliminated via bile

The elimination half-life (t<sub>1/2</sub>) averages 7 hours, though chronic dosing leads to accumulation due to nonlinear pharmacokinetics . Less than 5% of the parent compound excretes unchanged in urine .

Therapeutic Applications

Parkinsonian Syndromes

Benztropine mesylate demonstrates efficacy across Parkinsonism subtypes:

Table 3: Dosage Guidelines by Etiology

ConditionInitial DoseMaintenance DoseOnset of Relief
Idiopathic Parkinsonism0.5–1 mg nocte1–6 mg/day2–3 days
Postencephalitic2 mg/day4–6 mg/day24–48 hours
Drug-induced EPS1–2 mg BID1–4 mg/day1–2 days

In acute dystonic reactions, 2 mg intravenous administration resolves symptoms within 10–15 minutes . Combination therapy with levodopa requires dose adjustments to avoid additive anticholinergic effects .

Off-Label Uses

Emerging research highlights potential applications in:

  • Multiple sclerosis: Enhances remyelination in experimental autoimmune encephalomyelitis models

  • Chronic pain: Modulates nicotinic acetylcholine receptors in dorsal root ganglia

  • Viral infections: Inhibits hepatitis C virus entry via CD81 receptor blockade

Adverse Effects and Toxicology

Common Adverse Reactions

Dose-dependent anticholinergic effects dominate the safety profile:

  • Central Nervous System: Confusion (12%), hallucinations (8%), memory impairment (5%)

  • Peripheral Effects: Dry mouth (63%), constipation (41%), urinary retention (22%)

  • Ocular: Mydriasis, cycloplegia (dose >4 mg/day)

Overdose Management

Acute toxicity manifests as hyperthermia, delirium, and circulatory collapse. Treatment protocols include:

  • Physostigmine: 1–2 mg IV for central anticholinergic syndrome

  • Supportive Care: Active cooling, fluid resuscitation, cardiac monitoring

Chronic toxicity studies in rats show no significant organ damage at therapeutic doses, though reproductive toxicology data remain limited .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :